molecular formula C23H22 B11956817 9-Butyl-9-phenyl-9H-fluorene CAS No. 88223-33-0

9-Butyl-9-phenyl-9H-fluorene

Cat. No.: B11956817
CAS No.: 88223-33-0
M. Wt: 298.4 g/mol
InChI Key: NPHNGFPRFFCYLW-UHFFFAOYSA-N
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Description

9-Butyl-9-phenyl-9H-fluorene is an organic compound with the molecular formula C23H22 It is a derivative of fluorene, where the hydrogen atoms at the 9-position are substituted with butyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-9-phenyl-9H-fluorene typically involves the reaction of fluorene with butyl and phenyl substituents. One common method is the Friedel-Crafts alkylation reaction, where fluorene is reacted with butyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the Friedel-Crafts alkylation reaction. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-9-phenyl-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of hydrocarbons.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

9-Butyl-9-phenyl-9H-fluorene has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: Employed in the development of new materials with unique electronic and optical properties.

    Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.

Mechanism of Action

The mechanism of action of 9-Butyl-9-phenyl-9H-fluorene in its applications is primarily based on its electronic properties. The compound can participate in π-π interactions and charge transfer processes, making it suitable for use in electronic devices. The molecular targets and pathways involved depend on the specific application, such as light emission in OLEDs or charge separation in OPVs.

Comparison with Similar Compounds

Similar Compounds

    9-Bromo-9-phenylfluorene: Similar structure but with a bromine atom instead of a butyl group.

    9,9-Bis(4-hydroxyphenyl)fluorene: Contains two hydroxyphenyl groups at the 9-position.

    9-Fluorenone: An oxidized form of fluorene with a ketone group at the 9-position.

Uniqueness

9-Butyl-9-phenyl-9H-fluorene is unique due to the presence of both butyl and phenyl groups at the 9-position, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics and stability.

Properties

CAS No.

88223-33-0

Molecular Formula

C23H22

Molecular Weight

298.4 g/mol

IUPAC Name

9-butyl-9-phenylfluorene

InChI

InChI=1S/C23H22/c1-2-3-17-23(18-11-5-4-6-12-18)21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h4-16H,2-3,17H2,1H3

InChI Key

NPHNGFPRFFCYLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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